1-benzyl-4-(2-phenylpropyl)piperazine
Description
Properties
Molecular Formula |
C20H26N2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-benzyl-4-(2-phenylpropyl)piperazine |
InChI |
InChI=1S/C20H26N2/c1-18(20-10-6-3-7-11-20)16-21-12-14-22(15-13-21)17-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3 |
InChI Key |
RIIITVMIXRZTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(2-phenylpropyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 2-phenylpropyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(2-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or phenylpropyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted piperazines depending on the reagents used.
Scientific Research Applications
1-Benzyl-4-(2-phenylpropyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2-phenylpropyl)piperazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an agonist or antagonist at specific receptor sites, influencing the activity of neurotransmitters and other signaling molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares substituents, molecular weights, and key properties of 1-benzyl-4-(2-phenylpropyl)piperazine with similar compounds:
Key Observations :
- The position of the phenyl group on the propyl chain (e.g., 2-phenylpropyl vs.
- Hydrophilic substituents (e.g., hydroxyl or benzyloxy groups) improve solubility and biological activity, as seen in immunomodulatory and vasodilating analogs .
Enzyme Inhibition and Receptor Binding
- BACE1 Inhibition : Analogs with indole-based piperazines (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) show IC₅₀ values of ~20 mM, highlighting the importance of aromatic substituents for enzyme inhibition .
- 5-HT6 Receptor Affinity : Substitution patterns on the piperazine ring significantly affect receptor binding. For example, 1-(3-(benzyloxy)-2-methylphenyl)piperazine exhibits Ki values ranging from 18–845 nM, whereas bulkier groups reduce affinity .
Immunomodulatory and Vasodilating Effects
- 1-Benzyl-4-(2-hydroxy-3-benzyloxypropyl)piperazine: Demonstrates 81% increase in lifespan (ILS) in immunomodulatory assays at 2.5 mg/kg, outperforming levamisole .
- 1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine : Shows potent cerebral vasodilating activity, attributed to the hydroxyl group’s role in hydrogen bonding with receptors .
Metabolic Stability and Drug-Drug Interactions
- Vanoxerine (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine): Metabolized primarily by CYP3A4, with ketoconazole reducing biotransformation by 92%. This suggests that analogs with similar substituents may face CYP3A4-mediated drug interactions .
- This compound: The absence of electron-withdrawing groups (e.g., fluorine) may reduce CYP3A4 affinity compared to vanoxerine, but this requires experimental validation.
Q & A
Q. How can crystallography data inform the design of supramolecular complexes for enhanced drug delivery?
- Methodological Answer :
- Analyze Hirshfeld surfaces to identify dominant intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) in inclusion complexes .
- Co-crystallize with cyclodextrins or cucurbiturils to improve aqueous solubility and controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
